

Technical Guide: Physical Properties of 1-(difluoromethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Difluoromethyl)-3-nitrobenzene

Cat. No.: B046256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **1-(difluoromethyl)-3-nitrobenzene**. Due to the limited availability of experimental data for this specific compound, this guide also includes generalized experimental protocols for the determination of key physical properties applicable to this and similar organic compounds.

Physical Properties of 1-(difluoromethyl)-3-nitrobenzene

The following table summarizes the available quantitative and qualitative physical properties of **1-(difluoromethyl)-3-nitrobenzene**. It is important to note that experimentally determined data for this compound is sparse in publicly accessible literature.

Property	Value	Source Type
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	Experimental
Molecular Weight	173.12 g/mol	Experimental[1]
Boiling Point	80-81 °C at 1 Torr	Experimental
Appearance	Pale yellow liquid or solid	Inferred
Odor	Distinct aromatic odor	Inferred
Solubility in Water	Insoluble to slightly soluble	Inferred
Solubility in Organic Solvents	Soluble	Inferred
XLogP3	2.7	Computed

Inferred properties are based on the general characteristics of aromatic nitro compounds.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the primary physical properties of a liquid organic compound like **1-(difluoromethyl)-3-nitrobenzene**.

2.1. Melting Point Determination[2]

The melting point is determined as a range, from the temperature at which the first crystal melts to the temperature at which the last crystal disappears.

- Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.
- Procedure:
 - Ensure the sample is dry and finely powdered.
 - Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.

- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- For accuracy, perform at least two determinations.

2.2. Boiling Point Determination (Thiele Tube Method)[3][4]

This micro-method is suitable for small sample volumes.

- Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating oil (e.g., mineral oil), Bunsen burner or hot plate.
- Procedure:
 - Add 0.5-1 mL of the liquid sample into the small test tube.
 - Place a capillary tube, with its sealed end up, into the test tube containing the sample.
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Clamp the thermometer so that the bulb and the attached test tube are immersed in the heating oil within the Thiele tube. The open end of the test tube should be above the oil level.
 - Gently heat the side arm of the Thiele tube.
 - Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - When a continuous and rapid stream of bubbles is observed, stop heating.

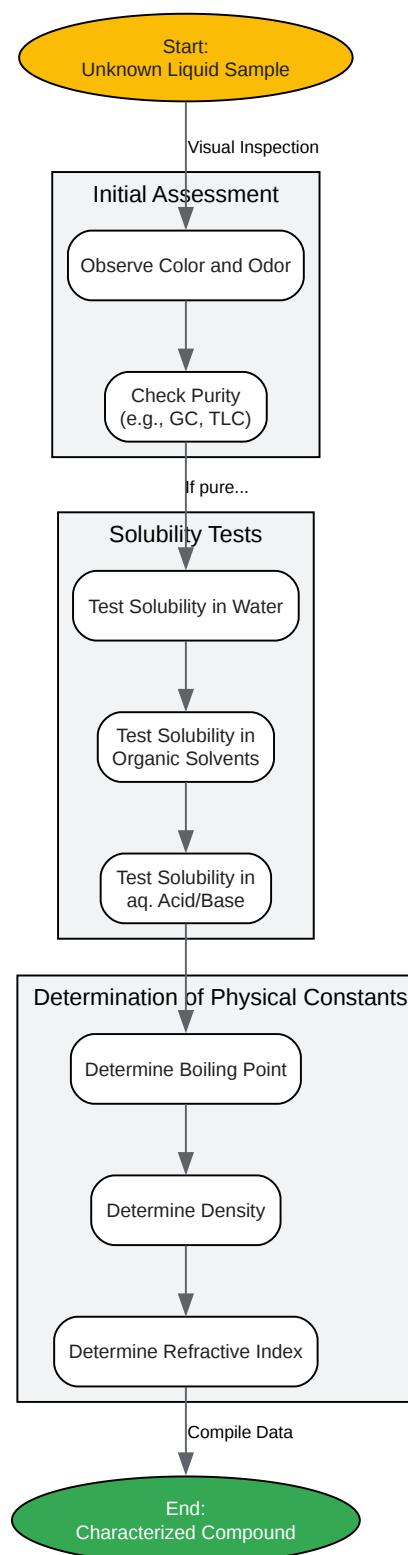
- As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

2.3. Density Determination (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through its center, which allows for the measurement of a precise volume.

- Apparatus: Pycnometer, analytical balance, thermometer.
- Procedure:
 - Clean and dry the pycnometer and weigh it accurately (m_1).
 - Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Insert the stopper; excess liquid will be forced out through the capillary.
 - Carefully wipe the outside of the pycnometer dry and weigh it again (m_2).
 - Record the temperature of the liquid.
 - Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature, and weigh it (m_3).
 - Calculate the density of the sample using the formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{reference}}$

2.4. Solubility Determination[5]


Solubility is typically determined qualitatively in a range of solvents.

- Apparatus: Small test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH).
- Procedure:
 - Place approximately 20-30 mg of the sample into a small test tube.

- Add 0.5 mL of the solvent to be tested.
- Stir or vortex the mixture for 1-2 minutes.
- Observe if the solid dissolves completely. If it does, the compound is soluble. If some or all of it remains undissolved, it is sparingly soluble or insoluble.
- Repeat the test for each solvent. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of an unknown liquid organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Conclusion

While **1-(difluoromethyl)-3-nitrobenzene** is a compound of interest in synthetic chemistry, there is a notable lack of comprehensive, publicly available experimental data regarding its physical properties. The data presented in this guide has been compiled from the available literature and computational predictions. The provided experimental protocols offer a framework for researchers to determine these properties in a laboratory setting. Further experimental investigation is required to fully characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 403-25-8|1-(Difluoromethyl)-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lookchem.com [lookchem.com]
- 4. amherst.edu [amherst.edu]
- 5. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-(difluoromethyl)-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046256#1-difluoromethyl-3-nitrobenzene-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com